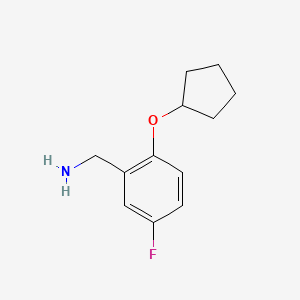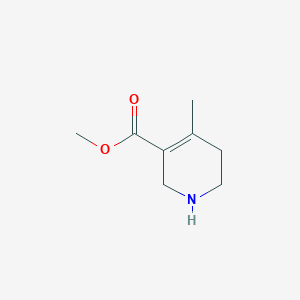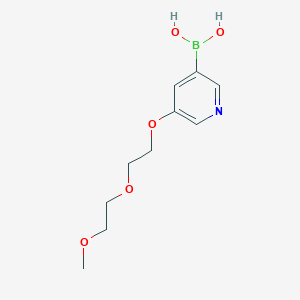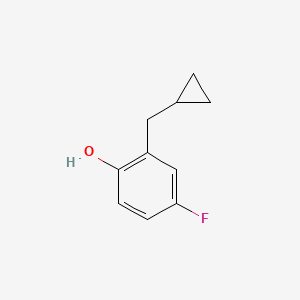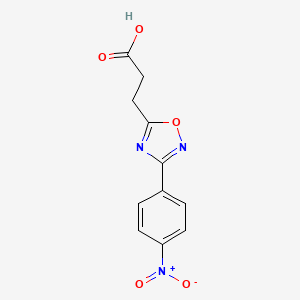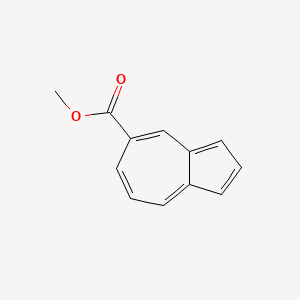
Methyl azulene-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl azulene-5-carboxylate is a derivative of azulene, a non-alternant bicyclic aromatic hydrocarbon known for its deep blue color. Azulene itself is an isomer of naphthalene but exhibits significantly different properties due to its unique structure. This compound is of interest in various fields due to its distinctive chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl azulene-5-carboxylate can be synthesized through several methods. One common approach involves the carbo-bromination of alkyl azulenemonocarboxylates followed by alcoholysis . Another method includes the alkoxycarbonylcarbene insertion of ethyl indane-2-carboxylate . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl azulene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the azulene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in various substituted azulene derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl azulene-5-carboxylate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl azulene-5-carboxylate involves its interaction with various molecular targets. For instance, in photodynamic therapy, it generates singlet oxygen upon activation by light, which can induce cell death in targeted tissues . The compound’s anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-6 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guaiazulene: Another azulene derivative known for its anti-inflammatory properties.
Chamazulene: Found in chamomile oil, known for its soothing effects.
Uniqueness
Methyl azulene-5-carboxylate is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity compared to other azulene derivatives
Eigenschaften
CAS-Nummer |
54380-72-2 |
|---|---|
Molekularformel |
C12H10O2 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
methyl azulene-5-carboxylate |
InChI |
InChI=1S/C12H10O2/c1-14-12(13)11-7-3-5-9-4-2-6-10(9)8-11/h2-8H,1H3 |
InChI-Schlüssel |
LJDMYRNJYQKQFD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=CC=CC2=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


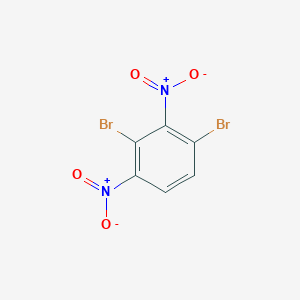
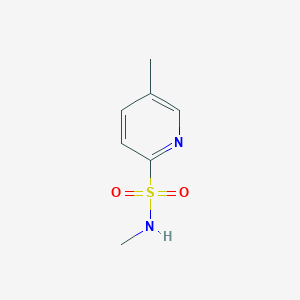
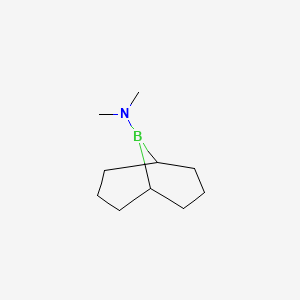
![5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13975396.png)
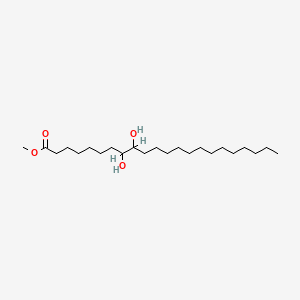

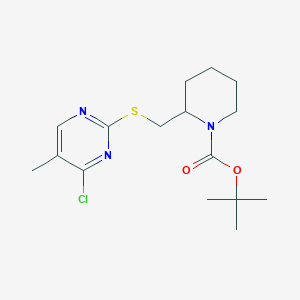
![2-(6-Fluoro[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13975421.png)
